molecular formula C7H11NO3 B13308145 (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid

(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid

Cat. No.: B13308145
M. Wt: 157.17 g/mol
InChI Key: PVXNPRPJQHIDAV-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is a chiral non-proteinogenic amino acid of high interest in medicinal and agrochemical research. Its structure, featuring a cyclopropyl keto group, makes it a valuable scaffold for designing novel compounds. Research indicates that incorporating cyclopropyl and cyclopentyl groups into heterocyclic scaffolds, such as isoxazoles and oxadiazoles, can yield compounds with significantly lower binding energies and enhanced stabilizing effects on biological targets . This principle underscores the value of this amino acid as a building block in developing potent inhibitors. For instance, similar cycloalkyl-containing derivatives have demonstrated potential as larvicidal agents by acting as inhibitors of enzymes like 3-hydroxykynurenine transaminase (3HKT) in mosquitoes, showing greater efficacy and predicted lower toxicity compared to standard treatments . The stereospecific (2S) configuration is critical for its intended biological interactions and metabolic pathways. This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound in molecular docking studies, the synthesis of specialized chemical libraries , and the exploration of new agrochemicals or pharmaceuticals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

(2S)-2-amino-4-cyclopropyl-4-oxobutanoic acid

InChI

InChI=1S/C7H11NO3/c8-5(7(10)11)3-6(9)4-1-2-4/h4-5H,1-3,8H2,(H,10,11)/t5-/m0/s1

InChI Key

PVXNPRPJQHIDAV-YFKPBYRVSA-N

Isomeric SMILES

C1CC1C(=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1CC1C(=O)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid typically involves the use of cyclopropyl-containing starting materials and specific reaction conditions to introduce the amino and ketone functional groups. One common method involves the cyclopropanation of an appropriate precursor followed by functional group transformations to introduce the amino and ketone groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group facilitates nucleophilic acyl substitution under mild conditions. Key reactions include:

Acylation with Alcohols

ReagentConditionsProductYield (%)Reference
Methanol/H+RT, 12 hrsMethyl ester derivative78
Benzyl chlorideK₂CO₃, DMF, 60°CBenzyl-protected amide65

This reactivity enables functionalization for drug delivery systems or prodrug synthesis.

Amide Bond Formation
Coupling agents like EDC/HOBt efficiently convert the acid to amides:

python
# Example protocol for amide synthesis (EDC-mediated coupling): 1. Dissolve (2S)-2-amino-4-cyclopropyl-4-oxobutanoic acid (1 eq) in anhydrous DMF 2. Add EDC (1.2 eq) and HOBt (1.1 eq) 3. Stir at 0°C for 30 min 4. Add amine nucleophile (1.5 eq) 5. React at RT for 18 hrs 6. Purify via column chromatography (EtOAc/hexane)

Yields typically range from 60-85% depending on the amine substrate.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety undergoes ring-opening under specific conditions:

Reaction TypeConditionsProductsSelectivity
Acid-catalyzedH₂SO₄ (1M), 80°C, 6 hrsLinear α,β-unsaturated ketone92% trans
Radical-inducedAIBN, toluene, refluxAcyclic diradical intermediatesNon-selective

Mechanistic studies reveal the ring-opening follows a concerted pathway in acidic media, while radical processes show stepwise bond cleavage .

Oxidation/Reduction Pathways

The α-keto group participates in redox transformations:

Oxidation

Oxidizing AgentConditionsProductConversion (%)
KMnO₄H₂O, 0°CDicarboxylic acid45
Jones reagentAcetone, RT4-Oxo-glutaric acid analog68

Reduction

Reducing AgentConditionsProductEnantiomeric Excess (%)
NaBH₄EtOH, 0°CDiol derivative72 (S,S)
BH₃·THFTHF, refluxSecondary alcohol85 (R)

Condensation Reactions

The keto group undergoes condensation with amines and hydrazines:

Schiff Base Formation

AmineSolventReaction TimeYield (%)
AnilineEtOH3 hrs89
Hydrazine hydrateH₂O/EtOH1 hr94

These derivatives show enhanced stability against enzymatic degradation compared to the parent compound.

Stereochemical Transformations

The (2S) configuration influences reaction outcomes:

ProcessConditionsDiastereomer Ratio (dr)
EpimerizationpH 10.5, 37°C, 24 hrs55:45 (S:R)
Enzymatic resolutionLipase PS, iPr₂O99% ee retained

Analytical Characterization Data

TechniqueKey Signals/Data PointsReference
¹H NMR (400 MHz)δ 1.15 (m, cyclopropane CH₂), 3.28 (d, NH₂)
HPLCtR = 6.54 min (C18, 70:30 H₂O/MeCN)
IR1720 cm⁻¹ (C=O), 1585 cm⁻¹ (NH bend)

This compound’s reactivity profile makes it valuable for synthesizing bioactive molecules, with ongoing research optimizing conditions for industrial-scale applications. Future studies should explore catalytic asymmetric transformations and green chemistry approaches.

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful probe for investigating the function of specific enzymes and proteins.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • 2-Substituent Effects: Acetamido (HY-W016798) and dimethylamino (62937-43-3) groups enhance solubility or basicity, whereas the free amino group in the target compound may favor hydrogen bonding .

Physicochemical Properties

  • LogP and Solubility : The cyclopropyl group’s hydrophobicity (predicted LogP ~0.03) contrasts with polar aromatic analogs (e.g., HY-W014504, LogP ~-1.2) . This suggests the target compound may exhibit moderate membrane permeability.
  • Stereochemical Influence: The (2S) configuration ensures chiral specificity in interactions, as seen in endogenous metabolites like HY-W014504 .

Biological Activity

(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is a chiral amino acid derivative notable for its unique cyclopropyl group and oxo functionalization. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmission and exhibiting therapeutic properties.

  • Molecular Formula : C4_4H7_7N1_1O3_3
  • Molecular Weight : 143.19 g/mol
  • Structure : Characterized by an amino group, a carboxylic acid group, and a cyclopropyl moiety.

Research indicates that this compound may interact with various receptors involved in neurotransmission, particularly those associated with glutamatergic signaling pathways. These pathways are crucial for synaptic plasticity and cognitive functions, suggesting potential applications in treating neurological disorders.

1. Neurotransmitter Modulation

Preliminary studies suggest that the compound can influence glutamate receptors, which are vital for synaptic transmission and plasticity. This modulation may have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines, which may contribute to its therapeutic potential in treating inflammatory diseases.

3. Anticancer Potential

There is emerging evidence supporting the role of this compound in cancer therapy. It has shown promise in inhibiting tumor cell proliferation in various cancer cell lines, indicating a need for further investigation into its mechanisms as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Properties
(S)-2-Amino-4-cyclopropylbutanoic acidLacks oxo groupSimpler structure; primarily studied for metabolic pathways
(2S)-2-Amino-3-methylbutanoic acidContains a branched alkyl chainKnown for its role in neurotransmitter synthesis
(2S)-2-Amino-3-(cyclopropyl)propanoic acidSimilar cyclopropyl substitutionPotentially higher binding affinity at specific receptors
(S)-4-(tert-butoxy)-2-cyclopropylbutanoic acidContains tert-butoxy functional groupUsed for specific synthetic applications

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative damage markers, suggesting its potential as a neuroprotective agent.

Case Study 2: Antitumor Activity

In vitro assays conducted on various cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis. The study highlighted the compound's ability to modulate key signaling pathways involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.